molecular formula C7HBrCl2F4 B6360062 3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene CAS No. 112290-05-8

3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene

Cat. No.: B6360062
CAS No.: 112290-05-8
M. Wt: 311.88 g/mol
InChI Key: WRGLJKWUXDQTOI-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C7HBrCl2F4. It is a halogenated aromatic compound that features bromine, chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring. This compound is known for its high stability and hydrophobicity, making it useful in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene typically involves multiple steps. One common method includes the bromination of 2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene. This process can be carried out under acidic or basic conditions, and the reaction produces hydrogen bromide as a byproduct .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination reactions. The process involves the use of bromine and a suitable catalyst to facilitate the reaction. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing groups. This activation makes the ring more susceptible to nucleophilic attack, facilitating substitution reactions. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the halogen atoms and the boronic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene is unique due to the presence of multiple halogen atoms and a trifluoromethyl group, which confer high stability and reactivity. This makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

3-bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBrCl2F4/c8-4-5(9)2(7(12,13)14)1-3(11)6(4)10/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGLJKWUXDQTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)Br)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBrCl2F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201202552
Record name 3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201202552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112290-05-8
Record name 3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112290-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201202552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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